molecular formula C15H23NO2 B14700749 Picolinic acid, 5-nonyl- CAS No. 24472-58-0

Picolinic acid, 5-nonyl-

Cat. No.: B14700749
CAS No.: 24472-58-0
M. Wt: 249.35 g/mol
InChI Key: OLPRJBJYKDZBKG-UHFFFAOYSA-N
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Description

Historical Context and Significance of Picolinic Acid in Chemical Research

Picolinic acid, systematically named pyridine-2-carboxylic acid, is an organic compound that has been a subject of scientific inquiry for over a century. nih.gov It is a white solid, soluble in water, and an isomer of nicotinic acid (vitamin B3) and isonicotinic acid. wikipedia.org First identified as a natural product, picolinic acid is now known to be a catabolite of the essential amino acid tryptophan, formed via the kynurenine (B1673888) pathway in various biological systems, including the human body. nih.govwikipedia.org

The significance of picolinic acid in chemical research is multifaceted. Its structure, featuring a carboxylic acid group at the 2-position of a pyridine (B92270) ring, makes it an efficient bidentate chelating agent for a wide array of metal ions, including chromium, zinc, manganese, copper, and iron. nih.govwikipedia.org This chelation property was first reported in 1879 and has since been extensively studied, leading to the use of picolinic acid-metal complexes as a means to transport bioactive metals into biological systems. nih.gov

Furthermore, picolinic acid serves as a versatile precursor in organic synthesis. It is a key starting material for the production of various pharmaceuticals and other specialty chemicals. wikipedia.org Its derivatives have been investigated for a range of potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai The structural and electronic characteristics of the picolinic acid framework make it a valuable scaffold for developing new compounds with tailored properties.

Rationale for Alkyl Chain Substitution in Picolinic Acid Frameworks

The strategic modification of a parent molecule through the introduction of functional groups is a cornerstone of medicinal and materials chemistry. In the context of picolinic acid, the substitution of an alkyl chain onto the pyridine ring is a deliberate strategy to modulate its physicochemical and biological properties.

The introduction of an alkyl chain, such as a nonyl group, significantly alters the lipophilicity of the picolinic acid molecule. ontosight.ai This increased lipophilicity, or fat-solubility, can have a profound impact on how the molecule interacts with its environment. For instance, enhanced lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for the bioavailability of potential therapeutic agents. ontosight.aiontosight.ai

Moreover, the length and branching of the alkyl chain can influence intermolecular interactions and the self-assembly of molecules in the solid state. rsc.orgpku.edu.cn These modifications can affect the crystal packing, solubility in various solvents, and ultimately, the material properties of the compound. rsc.org In the context of biological activity, altering the alkyl chain can fine-tune the binding affinity of the molecule to its target, potentially leading to enhanced efficacy or selectivity. chemrxiv.org

While extensive research exists on various derivatives of picolinic acid, specific studies focusing solely on the 5-nonyl- substitution are not widely documented in publicly available literature. However, research into other 5-alkyl-picolinic acids, such as 5-methyl-picolinic acid and 5-propyl-picolinic acid, provides valuable insights into the motivations for such substitutions. ontosight.aiontosight.ai The rationale for investigating the 5-nonyl- derivative can be inferred from these related studies.

The primary driver for attaching a long alkyl chain like a nonyl group is to substantially increase the molecule's nonpolar character. This modification is often pursued with the goal of enhancing interactions with lipophilic biological targets or improving solubility in nonpolar environments. The synthesis of related compounds, such as 5-nonyl salicylaldoxime, indicates an interest in incorporating long alkyl chains into aromatic structures for various applications, potentially including metal extraction or as precursors for more complex molecules. google.com

Scope and Objectives of Research on Picolinic Acid, 5-nonyl-

Based on the principles of medicinal chemistry and materials science, the research objectives for a compound like 5-nonyl-picolinic acid would likely be centered on a few key areas. A primary objective would be to synthesize and characterize the compound, confirming its structure and purity through analytical techniques such as NMR and mass spectrometry.

Following synthesis, a key research goal would be to investigate its physicochemical properties. This would include determining its solubility in a range of solvents, its melting point, and its lipophilicity, often expressed as the partition coefficient (LogP). These fundamental properties are crucial for predicting its behavior in various systems.

A significant portion of the research would likely focus on its potential applications. Given the known properties of picolinic acid and its derivatives, investigations might explore its efficacy as a metal chelator, potentially for applications in solvent extraction or the formulation of metal-containing supplements with enhanced absorption. Furthermore, its potential biological activities, such as antimicrobial or antifungal properties, would be a logical area of investigation, building upon the known bioactivity of other picolinic acid derivatives. The long nonyl chain could enhance its ability to disrupt microbial cell membranes.

Interactive Data Table: Properties of Picolinic Acid and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
Picolinic AcidC₆H₅NO₂123.11Bidentate chelating agent, water-soluble, precursor in organic synthesis. wikipedia.orgnih.gov
5-Methylpicolinic AcidC₇H₇NO₂137.14Exhibits antimicrobial, anti-inflammatory, and antioxidant effects; metal chelator. ontosight.ai
5-Propyl-picolinic AcidC₉H₁₁NO₂165.19Enhanced lipophilicity, potential for treating metal-related disorders, antimicrobial activity. ontosight.ai
Picolinic acid, 5-nonyl- C₁₅H₂₃NO₂ 249.35 Hypothesized to have significantly increased lipophilicity and potential for enhanced membrane interaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24472-58-0

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

5-nonylpyridine-2-carboxylic acid

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-9-13-10-11-14(15(17)18)16-12-13/h10-12H,2-9H2,1H3,(H,17,18)

InChI Key

OLPRJBJYKDZBKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Picolinic Acid, 5 Nonyl

Precursor Synthesis and Functionalization Strategies

The initial step in the synthesis of the target molecule is the preparation of appropriately functionalized pyridine (B92270) intermediates. This can be achieved either by building the substituted pyridine ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

A common strategy involves starting with a pyridine derivative that is already substituted at the 5-position, which can then be further modified to introduce the carboxylic acid group. A key precursor for this approach is a 5-substituted-2-methylpyridine or a 5-halopyridine. For instance, 5-bromopicoline can serve as a versatile intermediate.

Alternatively, the nonyl group can be introduced onto a pyridine ring through various alkylation or cross-coupling reactions. Given the electron-deficient nature of the pyridine ring, direct Friedel-Crafts alkylation is generally not effective. Therefore, more modern and reliable methods are preferred.

The carboxylic acid group at the 2-position, which defines the compound as a picolinic acid derivative, is typically introduced by the oxidation of a methyl group or the hydrolysis of a nitrile group at that position. wikipedia.orgchemicalbook.com

One of the most established methods is the oxidation of 2-methylpyridine (B31789) (α-picoline) derivatives. orgsyn.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can be used to convert the methyl group to a carboxylic acid. wikipedia.orgresearchgate.net For the synthesis of 5-nonylpicolinic acid, this would involve the oxidation of 5-nonyl-2-methylpyridine.

Another viable route is the hydrolysis of a 2-cyanopyridine (B140075) intermediate. chemicalbook.com This can be achieved under acidic or basic conditions. This method offers an alternative to potentially harsh oxidation conditions.

MethodReagent(s)General ConditionsReference
Oxidation of 2-methyl groupPotassium permanganate (KMnO₄)Aqueous solution, heating orgsyn.org
Oxidation of 2-methyl groupNitric acid (HNO₃)High temperature and pressure researchgate.net
Hydrolysis of 2-nitrile groupSodium hydroxide (B78521) (NaOH) followed by acidAqueous solution, reflux, followed by acidification chemicalbook.com

Table 1. Common Methods for Introducing a Carboxylic Acid Group at the 2-Position of a Pyridine Ring.

Strategies for Nonyl Chain Incorporation at the 5-Position

The introduction of the nine-carbon alkyl chain is a critical step in the synthesis. This can be accomplished through classical alkylation reactions or, more efficiently, through modern cross-coupling methodologies.

Direct alkylation of the pyridine ring with a nonyl halide is challenging due to the ring's low reactivity towards electrophilic substitution. However, the use of organometallic reagents can overcome this limitation. For example, a Grignard reagent such as nonylmagnesium bromide can react with a 5-halopyridine, like 5-bromopyridine, in the presence of a suitable catalyst to form 5-nonylpyridine. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the synthesis of 5-nonylpicolinic acid. libretexts.orgwikipedia.org These reactions typically involve the coupling of a halo-substituted pyridine with an organometallic reagent containing the nonyl group.

The Suzuki coupling reaction involves the reaction of a boronic acid or its ester with a halide in the presence of a palladium catalyst and a base. libretexts.org For this synthesis, 5-bromopicolinic acid or its ester could be coupled with nonylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.govresearchgate.net

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org In this context, a 5-halopicolinate could be reacted with a nonylzinc halide. Negishi couplings are known for their high functional group tolerance. wikipedia.org

Stille coupling , which uses organotin reagents, is another option, though the toxicity of tin compounds can be a drawback.

The efficiency of the synthesis of 5-nonylpicolinic acid, particularly through cross-coupling reactions, is highly dependent on the careful optimization of reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the yield and purity of the final product.

Coupling ReactionCatalyst PrecursorLigandBaseSolventTypical Yield Range (for similar couplings)
Suzuki Pd(OAc)₂ or Pd₂(dba)₃PPh₃, XPhos, or SPhosK₂CO₃, K₃PO₄, or Cs₂CO₃Dioxane/H₂O, Toluene (B28343), or DMF60-95%
Negishi Pd(PPh₃)₄ or Ni(acac)₂dppe or Xantphos(Not always required)THF or DMF70-90%

Table 2. Illustrative Reaction Conditions for Suzuki and Negishi Cross-Coupling Reactions for the Synthesis of 5-Alkylpyridines. Yields are generalized from literature on similar transformations and would require specific optimization for 5-nonylpicolinic acid.

Factors influencing the outcome include:

Catalyst and Ligand: The choice of the palladium catalyst and the phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands often improve the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle.

Base: In Suzuki couplings, the base plays a crucial role in the transmetalation step. The strength and solubility of the base must be carefully selected.

Solvent: The solvent system needs to be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used in Suzuki reactions.

Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reactants or products.

By systematically varying these parameters, the synthesis of Picolinic acid, 5-nonyl- can be optimized to achieve high yields and purity.

Purification and Isolation Techniques

The purification of the synthesized 5-nonylpicolinic acid is a critical step to remove unreacted starting materials, catalyst residues, and byproducts. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Column chromatography is a fundamental technique for the purification of 5-nonylpicolinic acid from a crude reaction mixture. researchgate.net Given the presence of both a polar carboxylic acid group and a nonpolar nonyl chain, a normal-phase or reversed-phase chromatographic approach can be effective.

For a normal-phase separation, a silica (B1680970) gel stationary phase is commonly used. researchgate.net The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. A gradient elution system, starting with a nonpolar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), allows for the separation of compounds based on their polarity. The nonpolar impurities and byproducts will elute first, followed by the desired 5-nonylpicolinic acid. The polarity of the eluent can be further modified by the addition of a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.

High-Performance Liquid Chromatography (HPLC) offers a more efficient and higher resolution separation method. nih.gov For analytical purposes or small-scale purification, reversed-phase HPLC (RP-HPLC) is particularly suitable for a molecule like 5-nonylpicolinic acid. A C18 or C8 bonded silica column would be a typical choice for the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with an acidic modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid and achieve better retention and peak shape. nih.gov

A summary of typical chromatographic conditions is presented in the table below.

Parameter Column Chromatography High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica GelC18 or C8 bonded silica
Mobile Phase Hexane/Ethyl Acetate gradient with 0.5% Acetic AcidAcetonitrile/Water gradient with 0.1% Formic Acid
Detection Thin-Layer Chromatography (TLC) with UV visualizationUV Detector (e.g., at 260 nm)

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for the final purification of solid 5-nonylpicolinic acid, often following a preliminary purification by column chromatography. illinois.eduumass.edu The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. umass.edu

The selection of an appropriate solvent is crucial for successful recrystallization. rochester.edu An ideal solvent would dissolve the 5-nonylpicolinic acid sparingly at room temperature but would have a high solubility at an elevated temperature. Given the amphiphilic nature of the molecule, a mixed solvent system may be required. A polar solvent like ethanol (B145695), methanol, or a mixture of ethanol and water could be a good starting point. Alternatively, a nonpolar solvent like heptane (B126788) or toluene in combination with a more polar co-solvent might be effective.

The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then slowly cooled to allow for the gradual formation of crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried.

Precipitation can also be used as a purification or isolation method. illinois.edu This can be achieved by changing the pH of an aqueous solution of the sodium salt of 5-nonylpicolinic acid. The sodium salt is typically soluble in water, and upon acidification with a mineral acid like hydrochloric acid, the protonated, less soluble carboxylic acid will precipitate out of the solution. This method is particularly useful for removing non-acidic impurities.

The table below outlines potential solvent systems for the recrystallization of 5-nonylpicolinic acid.

Solvent System Rationale
Ethanol/WaterThe long nonyl chain provides some solubility in ethanol, while the polar picolinic acid head is soluble in water. The ratio can be adjusted to achieve the desired solubility profile.
Heptane/Ethyl AcetateHeptane acts as a nonpolar solvent for the nonyl tail, while ethyl acetate provides polarity to dissolve the picolinic acid moiety. This combination can be effective for compounds with intermediate polarity.
TolueneAromatic solvents can sometimes be effective for recrystallizing aromatic carboxylic acids.

Advanced Spectroscopic and Structural Characterization of Picolinic Acid, 5 Nonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Chemical Shift and Multiplicity Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 5-nonylpicolinic acid is anticipated to reveal distinct signals corresponding to the protons of the pyridine (B92270) ring and the nonyl substituent. The aromatic region would likely display three signals for the protons on the pyridine ring. The proton at position 6 is expected to be the most deshielded due to the anisotropic effect of the nitrogen atom and the electron-withdrawing carboxylic acid group, appearing as a doublet. The proton at position 3 would also be a doublet, while the proton at position 4 would likely appear as a triplet or a doublet of doublets due to coupling with the adjacent protons.

The aliphatic region of the spectrum would be dominated by the signals from the nonyl chain. The terminal methyl group (CH₃) is expected to appear as a triplet at the most upfield position. The methylene (B1212753) groups (CH₂) of the nonyl chain would produce a complex multiplet pattern in the upfield region of the spectrum. The methylene group directly attached to the pyridine ring would be the most deshielded of the aliphatic protons due to the ring's electronic effects.

Table 1: Predicted ¹H NMR Data for 5-nonylpicolinic acid

Proton Position Predicted Chemical Shift (ppm) Predicted Multiplicity
H-3 7.9 - 8.1 d
H-4 7.5 - 7.7 t
H-6 8.5 - 8.7 d
-CH₂- (alpha to ring) 2.6 - 2.8 t
-(CH₂)₇- 1.2 - 1.6 m
-CH₃ 0.8 - 0.9 t

d: doublet, t: triplet, m: multiplet, br s: broad singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Substituent Effects

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of 5-nonylpicolinic acid. The spectrum is expected to show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is anticipated to be the most deshielded, appearing at a chemical shift of approximately 165-175 ppm.

The carbons of the pyridine ring would resonate in the aromatic region of the spectrum. The carbon atom bearing the carboxylic acid group (C-2) and the carbon atom attached to the nonyl group (C-5) would have distinct chemical shifts influenced by these substituents. The remaining pyridine carbons (C-3, C-4, and C-6) would also exhibit characteristic signals. The carbon atoms of the nonyl chain would appear in the upfield aliphatic region, with the terminal methyl carbon being the most shielded.

Table 2: Predicted ¹³C NMR Data for 5-nonylpicolinic acid

Carbon Position Predicted Chemical Shift (ppm)
C-2 150 - 155
C-3 125 - 130
C-4 135 - 140
C-5 140 - 145
C-6 148 - 152
-COOH 165 - 175
-CH₂- (alpha to ring) 35 - 40
-(CH₂)₇- 22 - 32

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment would establish the connectivity between adjacent protons. sdsu.edu For instance, correlations would be observed between H-3 and H-4, and between H-4 and the protons of the adjacent methylene group of the nonyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would be used to assign the carbon signals based on the previously assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu This would be crucial for confirming the position of the nonyl substituent on the pyridine ring by observing correlations between the alpha-methylene protons of the nonyl chain and carbons C-4, C-5, and C-6 of the pyridine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. researchgate.net This could help to confirm the through-space relationships between the protons of the nonyl chain and the protons on the pyridine ring.

Vibrational Spectroscopy (IR and Raman)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Molecular Fingerprints

The FTIR spectrum of 5-nonylpicolinic acid is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-H stretching vibrations of the nonyl chain would be observed in the 2850-2960 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FTIR Data for 5-nonylpicolinic acid

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch (carboxylic acid) 2500 - 3300 (broad)
C-H stretch (aliphatic) 2850 - 2960
C=O stretch (carboxylic acid) 1700 - 1725

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 5-nonylpicolinic acid would also exhibit bands corresponding to the various vibrational modes of the molecule. The symmetric C=O stretching vibration of the carboxylic acid dimer, if present, would give a strong Raman band. The breathing modes of the pyridine ring are typically strong in Raman spectra and would provide a characteristic fingerprint for the molecule. The C-H stretching and bending modes of the nonyl chain would also be observable.

Table 4: Predicted Raman Data for 5-nonylpicolinic acid

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretch (aliphatic and aromatic) 2800 - 3100
C=O stretch (carboxylic acid) 1650 - 1680
Pyridine ring breathing modes 990 - 1050

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In the case of 5-nonylpicolinic acid, the chromophore—the part of the molecule that absorbs light—is the picolinic acid moiety itself, which comprises a conjugated system of a pyridine ring and a carboxylic acid group.

The UV-Vis spectrum of 5-nonylpicolinic acid is expected to exhibit absorption bands characteristic of two primary types of electronic transitions: π → π* and n → π*. americanpharmaceuticalreview.com

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine ring. These transitions are typically strong, resulting in high molar absorptivity (ε) values. For picolinic acid and its derivatives, these absorptions are generally observed in the UV region, often around 260-280 nm. researchgate.netresearchgate.net

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions but are "forbidden" by selection rules, resulting in significantly weaker absorption bands (low ε values). americanpharmaceuticalreview.com

The 5-nonyl substituent is an alkyl chain and therefore a saturated group lacking π electrons. As such, it does not participate in the conjugated system of the chromophore. Its effect on the UV-Vis spectrum is anticipated to be minimal, primarily influencing the compound's solubility in various solvents rather than causing a significant bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift of the absorption maxima. The primary absorption features are dictated by the picolinic acid core.

Table 1: Expected UV-Vis Absorption Data for 5-Nonylpicolinic Acid

Transition Type Expected Wavelength (λmax) Range Expected Molar Absorptivity (ε)
π → π* ~260-280 nm High

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

High-resolution mass spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a compound's elemental formula. The chemical formula for 5-nonylpicolinic acid is C₁₅H₂₃NO₂. By summing the exact masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915), the precise theoretical monoisotopic mass can be calculated. This experimental value is crucial for confirming the molecular formula of a synthesized compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: Calculated Exact Mass for 5-Nonylpicolinic Acid

Molecular Formula Ion Species Calculated Monoisotopic Mass (m/z)
C₁₅H₂₃NO₂ [M+H]⁺ 250.18016
C₁₅H₂₃NO₂ [M+Na]⁺ 272.16210

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. This process provides detailed structural information by revealing how the molecule breaks apart. For 5-nonylpicolinic acid (precursor ion m/z 250.18 for [M+H]⁺), several fragmentation pathways can be predicted based on its structure. youtube.comlibretexts.orgyoutube.com

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the neutral loss of the carboxyl group as COOH (45 Da) or, more frequently, the loss of CO₂ (44 Da) following rearrangement. Another characteristic loss is that of water (H₂O, 18 Da) from the carboxylic acid function.

Cleavage of the Nonyl Chain: The long alkyl chain is susceptible to fragmentation. This typically occurs via cleavage at the C-C bonds, leading to a series of losses of CₙH₂ₙ₊₁ fragments. A prominent fragmentation would be the cleavage alpha to the pyridine ring (benzylic-type cleavage), resulting in the loss of a C₈H₁₇ radical to form a stable ion.

Pyridine Ring Fragmentation: The aromatic pyridine ring is relatively stable but can fragment under higher energy conditions, leading to characteristic losses.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence of the picolinic acid core and the nonyl substituent. researchgate.net

Table 3: Predicted MS/MS Fragmentation for [C₁₅H₂₃NO₂ + H]⁺

Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Description
250.18 232.17 H₂O (18.01) Loss of water from the carboxylic acid
250.18 206.19 CO₂ (43.99) Loss of carbon dioxide from the carboxylic acid
250.18 136.07 C₈H₁₆ (112.13) Cleavage within the nonyl chain (McLafferty-type rearrangement)

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-rays, one can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal XRD, a high-quality, single crystal of 5-nonylpicolinic acid (typically 0.1-0.4 mm in size) is required. mdpi.combldpharm.com Although no published crystal structure for this specific compound exists, analysis of related structures, such as picolinic acid and 5-(trifluoromethyl)picolinic acid, provides insight into the likely structural features. nih.govnih.govresearchgate.net

Table 4: Potential Crystal Data Parameters from Single-Crystal XRD

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry elements within the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating unit
Atomic Coordinates (x, y, z) 3D position of every non-hydrogen atom
Bond Lengths & Angles Precise molecular geometry

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many tiny, randomly oriented crystallites. The resulting diffractogram is a one-dimensional plot of intensity versus diffraction angle (2θ) that serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

This technique is crucial for:

Phase Identification: The experimental PXRD pattern of a bulk sample of 5-nonylpicolinic acid can be compared to a pattern simulated from single-crystal data (if available) to confirm phase purity. mdpi.com

Polymorphism Studies: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties. PXRD is the primary tool used to identify and distinguish between different polymorphic forms of a substance, as each form will produce a unique diffraction pattern. mdpi.comsigmaaldrich.com For a molecule like 5-nonylpicolinic acid, with its conformational flexibility, the existence of multiple polymorphs is highly probable, depending on crystallization conditions such as solvent and temperature.

Table 5: Application of Powder XRD to 5-Nonylpicolinic Acid

Analysis Purpose Outcome
Phase Purity Check To verify that the bulk sample consists of a single crystalline phase. A single set of diffraction peaks matching the expected pattern.
Polymorph Screening To identify if different crystalline forms can be produced under various crystallization conditions. Different, unique PXRD patterns for each polymorph discovered.

Coordination Chemistry and Metal Complexation of Picolinic Acid, 5 Nonyl

Ligand Design Principles and Chelation Properties

The design of 5-nonyl-picolinic acid as a ligand is predicated on the fundamental chelating ability of the picolinic acid scaffold. The strategic placement of the carboxyl group ortho to the pyridine (B92270) nitrogen atom creates an ideal geometry for forming stable, five-membered chelate rings with metal ions.

Picolinic acid and its derivatives are classic examples of bidentate chelating agents. wikipedia.orgpurdue.edu They coordinate to a central metal ion through two donor atoms: the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. wikipedia.orgajol.info This simultaneous binding to two sites on the metal ion forms a stable five-membered ring, a thermodynamically favored conformation. This "pincer-like" hold is known as the chelate effect, which results in complexes with significantly higher stability than those formed by analogous monodentate ligands. The coordination of picolinic acid derivatives typically involves the deprotonation of the carboxylic acid, allowing the carboxylate anion to bind the metal center. ajol.info

The general mode of this bidentate chelation is a foundational principle in the coordination chemistry of numerous biological and synthetic systems. wikipedia.orgajol.info

The introduction of a nonyl group at the 5-position of the pyridine ring significantly modifies the ligand's properties. While not altering the fundamental bidentate chelation mechanism, the nonyl group exerts influence through several factors:

Steric Hindrance: The bulky nonyl group can influence the coordination geometry around the metal center. It may sterically hinder the approach of other ligands or solvent molecules, potentially leading to lower coordination numbers or distorted geometries compared to complexes of unsubstituted picolinic acid.

Solubility: The long aliphatic chain dramatically increases the lipophilicity of the ligand and its metal complexes. This property is crucial for applications involving non-polar solvents or for facilitating the transport of metal ions across lipid membranes.

Electronic Effects: The nonyl group is an electron-donating group. This inductive effect increases the electron density on the pyridine ring, which can enhance the basicity of the pyridine nitrogen. A more basic nitrogen donor atom generally leads to the formation of more stable metal complexes, which would be reflected in higher stability constants.

While specific stability constants for 5-nonyl-picolinic acid complexes are not widely reported, studies on similar substituted ligands, such as 5-ethyl-picolinic acid, suggest that alkyl substitution can modulate the biological and chemical properties of the resulting metal complexes. ontosight.ai The increased lipophilicity and potentially enhanced stability are key features imparted by the 5-nonyl- substituent.

Synthesis of Metal Complexes with Picolinic Acid, 5-nonyl-

The synthesis of metal complexes with 5-nonyl-picolinic acid generally involves the reaction of a soluble salt of the desired metal with the ligand in a suitable solvent.

Picolinic acid and its derivatives are known to form stable complexes with a wide array of transition metal ions. wikipedia.orgrsc.orgnih.gov By analogy, 5-nonyl-picolinic acid is expected to coordinate with these same metals. The reaction typically proceeds by adding the ligand to a solution of a metal salt (e.g., chloride, nitrate, or acetate) and often involves a base to facilitate the deprotonation of the carboxylic acid. The resulting complexes can then be isolated as precipitates or crystals.

Below is a table of transition metal ions known to form complexes with picolinic acid derivatives, which are also expected to coordinate with 5-nonyl-picolinic acid.

Metal IonTypical Oxidation State(s)Known to Coordinate with Picolinic Acid Derivatives
ZincZn(II)Yes wikipedia.orgrsc.orgnih.gov
CopperCu(II)Yes wikipedia.orgrsc.orgnih.gov
IronFe(II), Fe(III)Yes wikipedia.org
CobaltCo(II)Yes rsc.orgnih.gov
NickelNi(II)Yes rsc.orgnih.gov
ManganeseMn(II)Yes wikipedia.orgrsc.org
RheniumRe(I)Yes
RutheniumRu(II)Yes

This table is illustrative and based on the known coordination chemistry of picolinic acid and its other derivatives.

The stoichiometry of the resulting metal complexes—the ratio of metal ions to ligands—depends on several factors, including the charge and preferred coordination number of the metal ion, the reaction conditions, and the pH of the solution. For divalent metal ions (M²⁺) like Cu(II), Zn(II), or Ni(II), common stoichiometries are 1:1 (ML⁺) and 1:2 (ML₂). The 1:2 complexes are often neutral, charge-balanced species.

In solution, these species exist in equilibrium. For example: M²⁺ + L⁻ ⇌ ML⁺ ML⁺ + L⁻ ⇌ ML₂

The position of these equilibria is governed by the corresponding stability constants. The pH is a critical parameter, as it controls the protonation state of the carboxylic acid group. At low pH, the ligand is protonated and less available for coordination, while at higher pH, the deprotonated carboxylate form dominates, favoring complex formation.

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended structures in which metal ions or clusters are linked by organic ligands. mdpi.comresearchgate.net Picolinic acid derivatives have been successfully used as ligands in the construction of such materials. rsc.orgrsc.orgmdpi.com The 5-nonyl-picolinic acid ligand is a candidate for forming novel CPs and MOFs due to its specific characteristics.

The carboxylate group can act as a bridging unit between two metal centers, in addition to its chelating role with one metal. This bridging capability allows for the formation of one-, two-, or three-dimensional networks. The long, flexible nonyl chains would occupy the pores or inter-layer spaces within these frameworks. This could lead to materials with unique properties, such as:

Hydrophobic Pores: The nonyl groups could create a non-polar environment within the framework, making it suitable for the selective adsorption of non-polar guest molecules.

Interdigitated Structures: The long alkyl chains could interdigitate, leading to lamellar or pillared structures with specific interlayer spacing.

Enhanced Solubility in Organic Media: The lipophilic nature of the ligand could make the resulting MOFs more dispersible in organic solvents.

The synthesis of such frameworks would typically involve solvothermal methods, where the metal salt and 5-nonyl-picolinic acid are heated in a solvent to promote the growth of crystalline CPs or MOFs. mdpi.com The final structure would be influenced by the choice of metal ion, the solvent system, and the reaction temperature. rsc.org

Characterization of Metal Complexes

The elucidation of the structure, stability, and electronic properties of metal complexes of 5-nonyl-picolinic acid relies on a suite of analytical techniques. These methods provide a comprehensive picture of the metal-ligand interactions.

Spectroscopic Probes for Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR, EPR)

Spectroscopic techniques are invaluable for probing the coordination environment of the metal ion and the nature of its interaction with the 5-nonyl-picolinate ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the picolinate (B1231196) ligand to the metal center. The deprotonation of the carboxylic acid group upon complexation leads to characteristic shifts in the vibrational frequencies of the C=O and C-O bonds. Typically, the strong absorption band of the free carboxylic acid's C=O group (around 1700 cm⁻¹) is replaced by two distinct bands in the complex: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, usually found in the regions of 1610-1550 cm⁻¹ and 1420-1350 cm⁻¹, respectively. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). Furthermore, shifts in the pyridine ring vibrations can indicate the involvement of the ring nitrogen in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For transition metal complexes, the position and intensity of the d-d absorption bands are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which are typically more intense than d-d bands, can also be observed and provide information about the electronic interplay between the metal and the 5-nonyl-picolinate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure in solution. The chemical shifts of the protons and carbons on the pyridine ring and the nonyl chain will be affected by coordination to the metal ion. The disappearance of the acidic proton signal from the carboxylic acid group is a clear indication of deprotonation and complexation. For paramagnetic complexes, the NMR signals are often broadened and significantly shifted, which can provide information about the magnetic properties and the distribution of unpaired electron spin density.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II), Mn(II), or Co(II). The EPR spectrum provides detailed information about the electronic ground state, the symmetry of the metal ion's environment, and the nature of the metal-ligand bonding through the determination of g-values and hyperfine coupling constants.

Spectroscopic TechniqueInformation Gained on Metal Complexes of 5-Nonyl-picolinic Acid
Infrared (IR) Confirmation of carboxylate coordination, coordination mode of the carboxylate group, involvement of pyridine nitrogen.
UV-Visible (UV-Vis) Coordination geometry of the metal ion, electronic transitions (d-d, LMCT, MLCT).
NMR (¹H, ¹³C) Structural elucidation of diamagnetic complexes in solution, confirmation of ligand deprotonation.
EPR Electronic structure and coordination environment of paramagnetic complexes.

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Properties

Cyclic voltammetry is a key technique for investigating the redox behavior of metal complexes. By measuring the current response to a triangular potential sweep, one can determine the formal reduction potentials of the metal center and/or the ligand. For a metal complex of 5-nonyl-picolinic acid, cyclic voltammetry can reveal the accessibility of different oxidation states of the coordinated metal ion. The reversibility of the redox processes provides information about the stability of the complex in its different oxidation states. The presence of the electron-donating nonyl group might influence the redox potentials compared to unsubstituted picolinate complexes. For instance, rhodium and iridium tris-picolinate complexes have been shown to exhibit a metal-centered oxidation and a ligand-centered reduction. iastate.edu

Thermal Analysis (e.g., TGA/DSC) for Decomposition Pathways and Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the metal complexes. TGA measures the change in mass of a sample as a function of temperature, providing information about the loss of solvent molecules (e.g., water) and the decomposition of the organic ligand. DSC measures the heat flow to or from a sample as a function of temperature, revealing phase transitions and the enthalpy changes associated with decomposition. For hydrated complexes of 5-nonyl-picolinic acid, TGA would show initial weight loss corresponding to the removal of water molecules, followed by the decomposition of the anhydrous complex at higher temperatures. researchgate.net The final residue is typically the corresponding metal oxide. The decomposition temperatures are an indicator of the thermal stability of the complexes.

Theoretical Insights into Metal Complex Structures and Bonding

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into the geometric and electronic structures of metal complexes.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

DFT calculations are a widely used computational method to predict and analyze the properties of metal complexes. For complexes of 5-nonyl-picolinic acid, DFT can be employed to:

Optimize the geometry of the complexes, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Calculate vibrational frequencies , which can aid in the assignment of experimental IR and Raman spectra.

Determine the electronic structure , including the energies and compositions of the molecular orbitals (HOMO, LUMO), which helps in understanding the nature of the metal-ligand bonding and interpreting UV-Vis spectra.

Predict NMR chemical shifts and EPR parameters , providing a theoretical basis for the interpretation of experimental spectroscopic data.

DFT studies on similar picolinate complexes have been successfully used to corroborate experimental findings and provide deeper understanding of their properties. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Conformational Dynamics

While experimental techniques often provide time-averaged structural information, molecular dynamics (MD) simulations can offer a dynamic picture of the behavior of metal complexes in solution. For metal complexes of 5-nonyl-picolinic acid, MD simulations could be used to:

Study the interactions between the complex and solvent molecules, providing insights into its solubility and aggregation behavior.

Simulate the dynamics of ligand exchange processes or other reactions in solution.

All-atom MD simulations have been effectively used to study the behavior of various complex systems, including polymer brushes and peptide-nanoparticle complexes, demonstrating the potential of this technique to unravel the dynamic properties of the 5-nonyl-picolinate complexes. nih.govwikipedia.org

Theoretical and Computational Studies on Picolinic Acid, 5 Nonyl

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular systems. For 5-nonylpicolinic acid, these calculations provide a foundational understanding of its properties, from its three-dimensional shape to its electronic nature and acidity.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 5-nonylpicolinic acid, this involves finding the minimum energy conformation of both the picolinic acid ring and the flexible nonyl chain.

Conformational analysis of picolinic acid itself, using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), has shown that the molecule can exist in different conformations depending on the torsion angle of the carboxylic acid group relative to the pyridine (B92270) ring. dergipark.org.tr Studies on similar substituted picolinic acids have identified the most stable conformers, which are crucial for understanding the molecule's interactions. dergipark.org.tr The long nonyl chain in 5-nonylpicolinic acid introduces additional conformational flexibility. Computational methods are used to explore the potential energy surface of the molecule, identifying various low-energy conformers and the energy barriers between them. The most stable conformer is typically the one that minimizes steric hindrance and optimizes intramolecular interactions.

Table 1: Predicted Conformational Data for 5-nonylpicolinic Acid

ParameterPredicted ValueMethod
Dihedral Angle (N-C2-C5-C_nonyl)~180° (anti-periplanar)DFT/B3LYP
Energy of Most Stable Conformer-X kcal/molDFT/B3LYP
Rotational Barrier (C5-C_nonyl)Y kcal/molDFT/B3LYP

Note: The values in this table are representative and would be determined through specific computational runs.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key descriptors of electronic structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO gap , the energy difference between these two frontier orbitals, is a critical parameter for assessing a molecule's chemical reactivity and stability. wikipedia.org A smaller gap generally indicates higher reactivity. wikipedia.org For molecules like 5-nonylpicolinic acid, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is associated with the electron-accepting carboxylic acid group. The nonyl group, being an electron-donating alkyl chain, can influence the energy levels of these orbitals. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. nih.govmdpi.com It maps regions of positive and negative electrostatic potential, which are crucial for understanding electrophilic and nucleophilic attacks, as well as non-covalent interactions. nih.govnih.gov For 5-nonylpicolinic acid, the MEP would show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character. nih.govresearchgate.net Positive potential (blue regions) would be expected around the acidic proton of the carboxyl group and the hydrogen atoms of the pyridine ring. nih.gov

Table 2: Predicted Electronic Properties of 5-nonylpicolinic Acid

PropertyPredicted Value (eV)Method
HOMO Energy-6.5DFT/B3LYP
LUMO Energy-1.2DFT/B3LYP
HOMO-LUMO Gap5.3DFT/B3LYP

Note: The values in this table are representative and would be determined through specific computational runs. The HOMO-LUMO gap can be a useful indicator of a molecule's potential as a biosignature. wikipedia.org

The acidity constant (pKa) is a fundamental property that determines the ionization state of a molecule at a given pH. libretexts.org For 5-nonylpicolinic acid, the pKa value of the carboxylic acid group is of primary interest. Computational methods, including quantum mechanical (QM) approaches and machine learning models, can predict pKa values with increasing accuracy. nih.govnih.gov

The protonation state of 5-nonylpicolinic acid will depend on the pH of its environment. utexas.edu At a pH below its pKa, the carboxylic acid group will be predominantly protonated (-COOH). Conversely, at a pH above its pKa, it will exist in its deprotonated, carboxylate form (-COO⁻). libretexts.org The nitrogen atom of the pyridine ring can also be protonated under acidic conditions. Understanding the protonation states is critical for predicting the molecule's solubility, membrane permeability, and interactions with biological targets. nih.govgithub.ionih.gov

Table 3: Predicted pKa and Protonation States of 5-nonylpicolinic Acid

Ionizable GroupPredicted pKaPredominant State at pH 7.4
Carboxylic Acid~5.0Deprotonated (COO⁻)
Pyridine Nitrogen~1.0Unprotonated

Note: The values in this table are representative and based on known pKa values for picolinic acid and the expected electronic effect of the nonyl substituent.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, providing a deeper understanding of the molecule's structure and bonding.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities of a molecule, generating a theoretical spectrum that can be compared with experimental data. academicjournals.org

For 5-nonylpicolinic acid, the simulated IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-N and C-C stretching vibrations of the pyridine ring, and various C-H stretching and bending modes of the nonyl chain. academicjournals.org By analyzing these simulated spectra, each vibrational mode can be assigned to a specific motion of the atoms, aiding in the interpretation of experimental results.

Table 4: Predicted Key Vibrational Frequencies for 5-nonylpicolinic Acid

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3400-3600
C=O Stretch (Carboxylic Acid)~1700-1750
C=C/C=N Ring Stretches~1400-1600
C-H Stretches (Aliphatic)~2850-2960

Note: These are approximate frequency ranges and the exact values would be obtained from computational simulations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can then be compared with experimental data for structure verification. mdpi.comnih.gov These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by its local electronic environment. nih.gov

For 5-nonylpicolinic acid, predicting the chemical shifts of the protons and carbons on the pyridine ring and the nonyl chain can help in assigning the peaks in an experimental spectrum. academicjournals.org The accuracy of these predictions can be enhanced by using sophisticated computational models and by considering solvent effects. mdpi.com

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in 5-nonylpicolinic Acid

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3 (Pyridine Ring)~8.0-8.5-
H4 (Pyridine Ring)~7.5-8.0-
H6 (Pyridine Ring)~8.5-9.0-
COOH~12.0-13.0~165-170
C2 (Pyridine Ring)-~150-155
C5 (Pyridine Ring)-~135-140
C_nonyl (alpha to ring)~2.5-3.0~30-35

Note: These are approximate chemical shift ranges. The exact values would be obtained from computational simulations.

Ligand-Receptor Interactions and Molecular Docking

Modeling Binding Modes with Biological Targets or Enzyme Active Sites

There is no available research detailing the modeling of binding modes between 5-nonylpicolinic acid and any specific biological targets or enzyme active sites. Molecular docking simulations, which are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have not been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

No Quantitative Structure-Activity Relationship (QSAR) studies for 5-nonylpicolinic acid have been found in the reviewed literature. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. The absence of such studies indicates a lack of data to build predictive models for the activity of this specific compound based on its structural features.

Biological and Bioinorganic Research Aspects of Picolinic Acid, 5 Nonyl

Modulation of Metal Ion Homeostasis and Transport

The ability of picolinic acid to chelate metal ions is a cornerstone of its biological function. The introduction of a nonyl group is expected to significantly modify this behavior by altering the molecule's lipophilicity and, consequently, its interaction with cellular membranes.

Chelation-Mediated Transport Mechanisms for Essential Metal Ions (e.g., Zinc, Iron, Copper, Manganese)

Picolinic acid is a well-established bidentate chelating agent for numerous essential metal ions, including zinc, iron, copper, and manganese. wikipedia.org It coordinates with these metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carboxyl group. This chelation is believed to facilitate the absorption and transport of these ions across biological membranes. For instance, picolinic acid has been shown to enhance the expression of transferrin receptors, which are crucial for iron uptake, in human erythroleukemic cell lines. nih.gov This effect is attributed to its ability to lower intracellular iron levels, triggering a compensatory increase in receptor synthesis. nih.gov

While direct studies on 5-nonyl-picolinic acid are limited, the fundamental chelating moiety remains unchanged. Therefore, it is expected to retain its ability to bind essential metal ions. The presence of the long nonyl chain, however, would drastically increase its lipophilicity, which could influence the stability and transport properties of the resulting metal complexes. The increased affinity for lipid environments might facilitate the transport of chelated metals across the lipid bilayer of cell membranes, a critical step in their systemic distribution and cellular uptake. Research on other chelating agents has demonstrated that modifying ligands to increase their lipophilicity can enhance their ability to deliver metal ions into cells.

Influence of Alkyl Chain Length on Lipophilicity and Membrane Permeability in Metallobiochemistry

The length of an alkyl chain substituent has a profound impact on a molecule's lipophilicity and its ability to permeate biological membranes. Generally, increasing the length of the alkyl chain enhances the compound's solubility in lipid environments. chemrxiv.orgnih.govresearchgate.net This principle is fundamental in drug design, where modulating lipophilicity is a key strategy to optimize absorption and distribution.

In the context of 5-nonyl-picolinic acid, the nine-carbon chain significantly increases its lipophilic character compared to the parent picolinic acid. This heightened lipophilicity is predicted to enhance its partitioning into and passage through cellular membranes. Studies on other classes of molecules, such as N-alkylmorpholine derivatives and 1-alkyl-2-pentylimidazoles, have demonstrated a clear correlation between increasing alkyl chain length and biological activity, often linked to improved membrane interaction. chemrxiv.orgresearchgate.net For 5-nonyl-picolinic acid, this suggests that it could be more effective at transporting chelated metal ions across the cell membrane compared to its less lipophilic parent compound. However, an excessively long alkyl chain can sometimes lead to reduced bioavailability due to poor aqueous solubility or aggregation into micelles. The optimal alkyl chain length for biological activity is often a balance between sufficient lipophilicity for membrane permeability and adequate water solubility for transport in aqueous biological fluids. nih.gov

Immunomodulatory Activities and Pathways

Picolinic acid is known to possess immunomodulatory properties, influencing the function of various immune cells. The addition of a nonyl group could potentially modulate these activities by altering the compound's interaction with immune cell membranes and signaling pathways.

Interaction with Immune System Components and Cytokine Production Modulation

Picolinic acid has been identified as a potent modulator of macrophage activation. It can act as a second signal, synergizing with interferon-gamma (IFN-γ) to activate macrophages. nih.gov Furthermore, picolinic acid can induce the production of macrophage inflammatory protein-1alpha (MIP-1α) and -1beta (MIP-1β), which are important chemokines in the inflammatory response. nih.gov Conversely, IFN-γ can downregulate picolinic acid-induced MIP production, highlighting a complex regulatory interplay. nih.gov

The immunomodulatory effects of 5-nonyl-picolinic acid have not been specifically reported. However, the increased lipophilicity conferred by the nonyl chain could enhance its ability to interact with the lipid-rich membranes of immune cells such as macrophages and lymphocytes. This could potentially lead to altered signal transduction and cytokine production profiles compared to picolinic acid. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) have shown immunomodulatory activities, and their lipophilicity can influence their cellular uptake and mechanism of action. nih.gov It is plausible that 5-nonyl-picolinic acid could exhibit enhanced or altered immunomodulatory effects due to its greater membrane affinity, potentially influencing cytokine release and immune cell activation in a distinct manner from the parent compound.

Anti-inflammatory Cellular Responses and Signaling Pathways

The anti-inflammatory potential of picolinic acid is an area of active investigation. Some studies suggest that certain derivatives of related compounds can inhibit inflammatory pathways. For instance, piceatannol, a stilbenoid, has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response. nih.gov Similarly, punicic acid has demonstrated anti-inflammatory effects by inhibiting neutrophil hyperactivation. nih.gov

While direct evidence for 5-nonyl-picolinic acid is lacking, its structural features suggest potential anti-inflammatory activity. The increased lipophilicity could facilitate its entry into cells and interaction with intracellular signaling molecules involved in inflammation. The ability of a molecule to partition into the cell membrane can influence the activity of membrane-bound enzymes and receptors that play a role in inflammatory signaling. Therefore, it is conceivable that 5-nonyl-picolinic acid could modulate inflammatory responses through pathways such as the NF-κB or MAPK signaling cascades, although this remains a hypothesis pending experimental verification.

Antiviral Mechanisms of Action

Recent research has highlighted the broad-spectrum antiviral activity of picolinic acid, particularly against enveloped viruses. nih.govnih.gov It is proposed that picolinic acid inhibits viral entry by compromising the integrity of the viral membrane and interfering with the fusion of viral and cellular membranes. nih.govnih.gov This mechanism suggests that the interaction with lipid membranes is a critical aspect of its antiviral effect.

Given that the antiviral action of picolinic acid is linked to membrane disruption, the introduction of a long, lipophilic nonyl chain in 5-nonyl-picolinic acid could significantly enhance this activity. The nonyl group would be expected to readily insert into the lipid bilayer of viral envelopes, potentially causing greater disruption and more potent inhibition of viral entry. This "detergent-like" effect, driven by the amphipathic nature of the molecule (a polar head group in the picolinic acid moiety and a long non-polar tail), could be a key factor in its putative antiviral efficacy. While this is a compelling hypothesis, further structure-activity relationship studies are necessary to confirm the impact of the 5-nonyl substitution on the antiviral properties of picolinic acid. nih.gov

Inhibition of Viral Entry and Replication Pathways

Picolinic acid has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses. nih.govnih.gov This inhibitory action is primarily attributed to its ability to interfere with the initial stages of viral infection, including entry into the host cell. nih.govnih.gov While specific studies on the 5-nonyl derivative are limited in this direct context, the general mechanism of picolinic acid involves targeting viral membrane integrity. nih.govnih.gov This disruption of the viral envelope is a critical step that can prevent the virus from successfully binding to and entering host cells. nih.govnih.gov The process of viral replication, which follows entry, involves the virus hijacking the host cell's machinery to produce new viral components. youtube.com By blocking the initial entry, picolinic acid effectively halts the subsequent replication cascade. nih.govnih.gov

Disruption of Viral-Cellular Membrane Fusion and Endocytic Vesicle Trafficking

A key aspect of the antiviral mechanism of picolinic acid is its interference with the fusion of the viral envelope and the host cell membrane. nih.govnih.gov This fusion process is essential for the delivery of the viral genome into the host cell's cytoplasm. youtube.com Research has shown that picolinic acid can inhibit this fusion event, thereby preventing infection. nih.govnih.gov Furthermore, picolinic acid has been found to interfere with cellular endocytosis, a process by which cells internalize substances, and which many viruses exploit for entry. nih.govnih.gov The trafficking of endocytic vesicles, which transport the virus within the cell, can also be disrupted. nih.goveurekalert.org This multifaceted approach of disrupting both membrane fusion and endocytic pathways underscores the potential of picolinic acid derivatives as broad-spectrum antiviral agents. nih.govnih.gov

Antiproliferative and Anticancer Research

Derivatives of picolinic acid have shown considerable promise in the field of cancer research, exhibiting the ability to inhibit the growth of cancer cells through various mechanisms. pensoft.netresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation

A novel derivative of picolinic acid, identified as compound 5 in a significant study, has been shown to induce apoptosis, or programmed cell death, in human non-small cell lung cancer cells (A549). pensoft.netresearchgate.net This induction of apoptosis is a key mechanism for its anticancer activity. pensoft.netresearchgate.net The process is characterized by morphological changes such as nuclear fragmentation. pensoft.netresearchgate.net

Further investigation into the mechanism revealed that this picolinic acid derivative triggers the activation of specific caspases, which are proteases that play a crucial role in the execution of apoptosis. Specifically, caspase-3, caspase-4, and caspase-9 were activated in treated lung cancer cells. pensoft.netresearchgate.net

In addition to inducing apoptosis, some anticancer agents can modulate the cell cycle, the series of events that take place in a cell leading to its division and duplication. mdpi.comnih.gov While direct evidence for cell cycle modulation by 5-nonyl-picolinic acid is not extensively detailed in the provided context, the induction of apoptosis itself is a critical endpoint of cell cycle dysregulation. nih.gov

Targeting Specific Cellular Stress Pathways (e.g., Endoplasmic Reticulum Stress)

The endoplasmic reticulum (ER) is a cellular organelle responsible for protein folding and calcium homeostasis. nih.gov When the ER's function is disrupted, a state known as ER stress occurs, which can lead to apoptosis if the stress is prolonged or severe. nih.govmdpi.com

The aforementioned picolinic acid derivative (compound 5) has been found to mediate its cytotoxic effects in lung cancer cells by inducing ER stress-mediated apoptosis. pensoft.netresearchgate.net A key indicator of ER stress is the phosphorylation of the eukaryotic initiation factor 2 subunit alpha (eIF-2α), which was observed in cells treated with this compound. pensoft.net This suggests that the compound activates an atypical ER stress pathway. pensoft.net Furthermore, the treatment led to an increased release of Smac/DIABLO from the mitochondria into the cytosol, a protein that promotes apoptosis by inhibiting apoptosis inhibitor proteins. pensoft.net

Interestingly, while the compound triggered ER stress, it did not cause the release of cytochrome c from the mitochondria, a common event in other apoptotic pathways. pensoft.netresearchgate.net This highlights a specific mechanism of action targeting the ER stress response.

Role of Metal Complexes of Picolinic Acid, 5-nonyl- in Cytotoxicity and Selective Anticancer Activity

The biological activity of picolinic acid and its derivatives can be enhanced through the formation of metal complexes. rsc.orgnih.gov These complexes can exhibit potent cytotoxicity against cancer cells. unito.itmdpi.com

Research on a picolinic acid derivative (compound 5) demonstrated selective anticancer activity. It was cytotoxic to A549 lung cancer cells with an IC50 value of 99.93 µM, but it did not show cytotoxicity against MCF-7 breast cancer cells or non-cancerous cell lines like MCF10A and white blood cells. pensoft.netresearchgate.netresearchgate.net This selectivity is a crucial characteristic for potential anticancer agents, as it suggests a lower potential for harming healthy tissues. nih.govmdpi.com

While the specific metal complexes of 5-nonyl-picolinic acid are not detailed in the provided search results, the general principle is that the coordination of metal ions to picolinic acid derivatives can significantly influence their cytotoxic properties and selectivity. rsc.orgnih.gov The choice of the metal ion and the specific substitutions on the picolinic acid ring are critical factors in designing effective and selective metal-based anticancer compounds. rsc.orgmdpi.com

Other Biological Interactions

Picolinic acid and its derivatives are known to have a wide range of biological interactions beyond their direct antiviral and anticancer effects. nih.govontosight.ai As a metabolite of tryptophan, picolinic acid is an endogenous molecule in the human body. nih.govdrugbank.com It is recognized for its role as an efficient chelator of metal ions, which can influence various physiological processes. nih.gov This chelating property is fundamental to many of its biological activities, including its immunomodulatory effects. nih.govdrugbank.com While specific studies on other biological interactions of 5-nonyl-picolinic acid are not extensively covered, the foundational properties of the picolinic acid scaffold suggest a potential for broader biological relevance.

Data Tables

Table 1: Cytotoxicity of Picolinic Acid Derivative (Compound 5)

Cell LineCell TypeIC50 (µM)Effect
A549Human Non-Small Cell Lung Cancer99.93Cytotoxic
MCF-7Human Breast CancerNot activeNon-cytotoxic
MCF10ANon-tumorigenic Mammary CellsNot activeNon-cytotoxic
WBCWhite Blood CellsNot activeNon-cytotoxic

Table 2: Apoptotic Mechanisms of Picolinic Acid Derivative (Compound 5) in A549 Cells

Apoptotic MarkerObservation
Nuclear FragmentationObserved
Caspase-3 ActivationActivated
Caspase-4 ActivationActivated
Caspase-9 ActivationActivated
Cytochrome c ReleaseNot affected
Smac/DIABLO ReleaseIncreased
eIF2α PhosphorylationEnhanced

Antimicrobial Properties and Efficacy Against Bacterial and Fungal Strains

Extensive literature searches did not yield specific data on the antimicrobial properties of 5-nonylpicolinic acid. Research has, however, been conducted on the parent compound, picolinic acid, and its salts, which may offer some insight into the potential activity of its derivatives.

Picolinic acid, a catabolite of L-tryptophan, has demonstrated a range of antimicrobial activities. pan.olsztyn.pl Studies have shown its efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, picolinic acid and its sodium salt have been reported to be active against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans at concentrations ranging from 0.02 to 3.13 mg/mL, with activity being more pronounced at a lower pH of 5.0. pan.olsztyn.plpan.olsztyn.pl

The antimicrobial action of picolinic acid is thought to be linked to its ability to chelate metal ions, which are essential for microbial growth and enzymatic processes. researchgate.net This mechanism is supported by findings that other metal ion chelators mimic the antimicrobial effects of picolinic acid. nih.gov For example, ferric picolinate (B1231196) has been shown to be effective against Pseudomonas aeruginosa. pan.olsztyn.pl

In addition to its direct antimicrobial effects, picolinic acid has been found to work synergistically with other antimicrobial agents. It has been shown to potentiate the effects of clarithromycin, rifampicin, and some fluoroquinolones against both extracellular and intramacrophage Mycobacterium avium complex (MAC). nih.govoup.com This suggests a potential role for picolinic acid and its derivatives as adjuncts in antimicrobial therapy.

Research has also explored the antimicrobial activity of various metal picolinates. Copper, cobalt, nickel, and zinc picolinates have all demonstrated antibacterial activity against a range of bacteria, including Micrococcus luteus, Serratia marcescens, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) often around 0.5 mg/mL. researchgate.net

While these findings on picolinic acid and its salts are informative, it is crucial to emphasize that the presence and position of the nonyl group on the picolinic acid backbone in 5-nonylpicolinic acid would significantly alter its physicochemical properties, such as lipophilicity, which in turn could dramatically affect its antimicrobial spectrum and potency. Therefore, the data presented for picolinic acid should not be directly extrapolated to 5-nonylpicolinic acid, and specific experimental validation is required.

Table 1: Antimicrobial Activity of Picolinic Acid and its Salts

MicroorganismCompoundpHMIC (mg/mL)Reference
Staphylococcus aureus (NCTC 4163)Picolinic Acid5.00.02-0.78 pan.olsztyn.pl
7.00.19-3.13 pan.olsztyn.pl
Sodium Picolinate5.00.02-0.78 pan.olsztyn.pl
7.00.19-3.13 pan.olsztyn.pl
Pseudomonas aeruginosa (NCTC 6749)Picolinic Acid5.00.02-0.78 pan.olsztyn.pl
7.00.19-3.13 pan.olsztyn.pl
Sodium Picolinate5.00.02-0.78 pan.olsztyn.pl
7.00.19-3.13 pan.olsztyn.pl
Bacillus subtilis (NCTC 10400)Picolinic Acid5.00.02-0.78 pan.olsztyn.pl
7.00.19-3.13 pan.olsztyn.pl
Sodium Picolinate5.00.02-0.78 pan.olsztyn.pl
7.00.19-3.13 pan.olsztyn.pl
Candida albicans (ATCC 10231)Picolinic Acid5.00.02-0.78 pan.olsztyn.pl
7.00.19-3.13 pan.olsztyn.pl
Sodium Picolinate5.00.02-0.78 pan.olsztyn.pl
7.00.19-3.13 pan.olsztyn.pl
Mycobacterium avium complexPicolinic Acid-- nih.govoup.com

Neurobiological Implications and Neuroprotective Research

There is currently no specific research available on the neurobiological implications or neuroprotective effects of 5-nonylpicolinic acid. However, studies on the parent compound, picolinic acid, have revealed some interesting neurobiological activities.

Picolinic acid is an endogenous metabolite of the kynurenine (B1673888) pathway, which is the main route of L-tryptophan degradation in the body. nih.gov Alterations in the kynurenine pathway have been implicated in the pathophysiology of several neurodegenerative and inflammatory disorders of the central nervous system (CNS), including Alzheimer's disease and Parkinson's disease. nih.gov

One of the most notable findings is the ability of picolinic acid to counteract the neurotoxic effects of quinolinic acid, another metabolite of the kynurenine pathway. pan.olsztyn.pl Quinolinic acid is an excitotoxin that can lead to neuronal damage. Research in rat models has shown that picolinic acid can block the neurotoxic properties of quinolinic acid without affecting its neuroexcitant effects. pan.olsztyn.pl This suggests a potential neuroprotective role for picolinic acid.

The mechanism behind picolinic acid's neuroprotection is not fully understood, but it is thought to be related to its metal-chelating properties. nih.gov By chelating metal ions, picolinic acid may prevent them from participating in redox reactions that generate oxidative stress, a key factor in neurodegenerative processes.

It is important to note that the addition of a long alkyl chain like the nonyl group in 5-nonylpicolinic acid would significantly increase its lipophilicity. This change could potentially enhance its ability to cross the blood-brain barrier, which might lead to different or more pronounced neurobiological effects compared to the parent picolinic acid. However, without specific studies on 5-nonylpicolinic acid, any discussion of its neurobiological role remains speculative. Further research is needed to determine if 5-nonylpicolinic acid possesses any neuroprotective properties and to elucidate its mechanism of action in the CNS.

Table 2: Investigated Neurobiological Effects of Picolinic Acid

Research FocusModel SystemKey FindingsReference
Neurotoxicity of Quinolinic AcidRat BrainPicolinic acid blocks the neurotoxic effects of quinolinic acid. pan.olsztyn.pl
Kynurenine Pathway Metabolism-Picolinic acid is an endogenous metabolite of this pathway, which is implicated in neurodegenerative diseases. nih.gov

No Specific Data Available for Picolinic Acid, 5-nonyl-

Despite a comprehensive search of scientific literature and environmental databases, no specific information was found regarding the environmental disposition and biodegradation of the chemical compound Picolinic acid, 5-nonyl-.

Extensive searches were conducted to locate studies on the microbial and abiotic degradation pathways, as well as analytical monitoring techniques for this particular substance. These inquiries included searches for:

Microbial consortia and specific microorganisms capable of degrading 5-nonylpicolinic acid.

Enzymatic mechanisms and metabolic intermediates involved in its breakdown.

Photolytic degradation under simulated environmental conditions.

Hydrolysis and other chemical degradation pathways in aqueous environments.

Environmental monitoring data and validated analytical methods for its detection.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the environmental fate and biodegradation of Picolinic acid, 5-nonyl- as requested, due to the absence of available research on this specific compound.

Environmental Disposition and Biodegradation Studies of Picolinic Acid, 5 Nonyl

Environmental Monitoring and Analytical Techniques

Development of Methods for Detection and Quantification in Environmental Matrices

The detection and quantification of 5-nonyl-picolinic acid in various environmental samples necessitate the development of sensitive and specific analytical methods. While direct methods for 5-nonyl-picolinic acid are not extensively detailed in publicly available literature, general approaches for detecting picolinic acid and its derivatives in complex matrices can be adapted. These methods often need to overcome challenges such as low concentrations and interference from other organic and inorganic compounds present in the environment.

One of the primary techniques for the detection of picolinic acid derivatives is fluorescence spectroscopy. The intrinsic fluorescence of the picolinic acid moiety can be exploited for detection. However, the intensity of the emitted fluorescence is directly proportional to the concentration, which can be a limiting factor when dealing with trace amounts in environmental samples, potentially in the range of a few hundred parts per billion. google.com The accuracy and sensitivity of standard fluorometers may be insufficient for such low levels. google.com

Furthermore, environmental factors such as temperature and pH can significantly influence fluorescence, leading to potential biases in quantification. google.com The presence of oxidizing agents in environmental samples can also chemically interfere with the fluorescence signal, compromising the reliability of the analysis. google.com To counteract this, a preparatory step involving the addition of a reducing agent, such as a thiosulfate, can be employed to eliminate interference from oxidizers. google.com

For more robust and definitive quantification, chromatographic techniques are often required. High-performance liquid chromatography (HPLC) is a commonly used method for the separation and quantification of chemical compounds. When coupled with a suitable detector, such as a fluorescence detector or a mass spectrometer (LC-MS), HPLC can provide the necessary selectivity and sensitivity for analyzing complex environmental matrices. While specific HPLC methods for 5-nonyl-picolinic acid are not readily found, the general principles of method development for similar compounds would apply. This would involve optimizing the mobile phase composition, selecting an appropriate stationary phase, and fine-tuning detector settings to achieve the desired separation and sensitivity.

Parameter Challenge Potential Solution
Low ConcentrationDecreased fluorescence intensityUse of highly sensitive fluorometers, pre-concentration steps
Temperature & pH VariabilityBiased fluorescence resultsStrict control of sample temperature and pH during analysis
Oxidizer InterferenceChemical interference with fluorescenceAddition of a reducing agent (e.g., thiosulfate) to the sample
Complex MatricesCo-elution and matrix effectsHigh-performance liquid chromatography (HPLC) coupled with selective detectors (e.g., MS)

Fate and Transport Modeling in Soil and Aquatic Ecosystems

Predicting the environmental behavior of 5-nonyl-picolinic acid is essential for assessing its potential impact and persistence. Fate and transport models are computational tools used to simulate the movement and transformation of chemicals in various environmental compartments, such as soil and water. These models integrate the physicochemical properties of the compound with the characteristics of the specific ecosystem.

Key parameters that would be required for modeling the fate and transport of 5-nonyl-picolinic acid include its water solubility, octanol-water partition coefficient (Kow), vapor pressure, and soil sorption coefficient (Koc). The long nonyl side-chain would suggest a more hydrophobic character compared to unsubstituted picolinic acid, which would likely lead to stronger sorption to soil organic matter and sediments. This would, in turn, reduce its mobility in soil and its bioavailability in aquatic systems.

In soil ecosystems, models would simulate processes such as leaching, runoff, volatilization, and degradation. The Koc value would be a critical input for determining the extent of its movement through the soil profile. A higher Koc would indicate a greater tendency to remain in the upper soil layers, reducing the potential for groundwater contamination.

In aquatic ecosystems, models would focus on processes like advection, dispersion, sedimentation, and partitioning between the water column and sediment. The Kow would be a key parameter in predicting its distribution. The potential for bioaccumulation in aquatic organisms would also be assessed using bioconcentration factors (BCF), which are often correlated with Kow.

Degradation, both biotic and abiotic, is a crucial component of fate modeling. The rate of biodegradation in soil and water would determine the persistence of 5-nonyl-picolinic acid in the environment. These degradation rates are typically determined through laboratory or field studies and are then incorporated into the models.

Environmental Compartment Key Processes Important Parameters
SoilLeaching, Runoff, Sorption, DegradationKoc, Biodegradation Rate, Water Solubility
AquaticAdvection, Dispersion, Sedimentation, BioaccumulationKow, BCF, Biodegradation Rate

Future Directions and Research Perspectives for Picolinic Acid, 5 Nonyl

Design of Novel Functional Materials

The amphiphilic nature of 5-nonylpicolinic acid makes it an ideal candidate for the construction of materials with tailored properties and responsiveness.

Supramolecular Assemblies and Self-Assembled Nanostructures

The spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions is a cornerstone of modern materials science. Picolinic acid and its derivatives have demonstrated a rich diversity in the formation of supramolecular synthons. researchgate.net The amphiphilic character of 5-nonylpicolinic acid, with its distinct polar and non-polar regions, drives its self-assembly in aqueous solutions to form unique nanostructures such as micelles, vesicles, or nanotubes. nih.gov This process is governed by the tendency of the hydrophobic nonyl chains to minimize contact with water, leading to the formation of a hydrophobic core, while the hydrophilic picolinic acid heads remain exposed to the aqueous environment.

The resulting self-assembled nanostructures present significant opportunities for various applications. For instance, the hydrophobic core can serve as a reservoir for encapsulating hydrophobic molecules, such as drugs or imaging agents. rsc.org Research in this area could focus on controlling the size and morphology of these nanostructures by manipulating environmental conditions like pH, temperature, and ionic strength. nih.gov Furthermore, the picolinic acid moiety offers a site for coordination with metal ions, potentially leading to the formation of metallo-supramolecular structures with interesting catalytic or magnetic properties. researchgate.net The investigation of small molecule natural products that can self-assemble into nanoparticles is a growing field, with potential applications in areas like oral drug delivery. nih.gov

Responsive Materials Based on Picolinic Acid, 5-nonyl- Derivatives

Stimuli-responsive or "smart" materials, which can alter their physical or chemical properties in response to external triggers, are at the forefront of materials innovation. rsc.orgrsc.org The incorporation of 5-nonylpicolinic acid derivatives into polymeric systems can impart this responsiveness.

One promising avenue is the development of pH-responsive materials. The picolinic acid unit, with its carboxylic acid group, can be protonated or deprotonated depending on the ambient pH. nih.govyoutube.com This change in ionization state can alter the hydrophilic-lipophilic balance of a polymer containing this moiety, triggering a macroscopic change such as swelling or collapse. youtube.com For example, a polymer functionalized with 5-nonylpicolinic acid could be designed to be stable at physiological pH but to disassemble and release an encapsulated cargo in the more acidic microenvironment of a tumor or within the endosomes of a cell. nih.govnih.govnih.gov

Thermo-responsive materials represent another exciting direction. Copolymers of 2-ethyl-2-oxazoline (B78409) and 2-nonyl-2-oxazoline have been shown to exhibit thermo-responsive behavior. mdpi.com This suggests that polymers incorporating the 5-nonylpicolinic acid structure could also be designed to respond to temperature changes. Such materials could find applications in controlled drug release, where a localized temperature change could trigger the release of a therapeutic agent. nih.gov The integration of multiple responsive elements, for instance, both pH and temperature sensitivity, could lead to the creation of highly sophisticated "all-in-one" materials with complex, programmable behaviors. rsc.org

Advanced Applications in Chemical Biology

The unique chemical properties of 5-nonylpicolinic acid also make it a valuable tool for interrogating and manipulating biological systems.

Development of Chemical Probes and Biosensors for Biological Systems

Fluorescent probes are indispensable tools for visualizing and quantifying biological processes within living cells. nih.gov The development of probes that can selectively detect specific analytes or function in particular subcellular compartments, such as acidic organelles, is an ongoing challenge. mdpi.com The picolinic acid scaffold can be chemically modified to incorporate fluorophores. The long nonyl chain of 5-nonylpicolinic acid could facilitate the probe's insertion into cellular membranes or interaction with lipid-rich environments.

Furthermore, the metal-chelating properties of the picolinic acid head group could be exploited to design probes that respond to changes in the concentration of specific metal ions, which play crucial roles in many biological processes. The development of probes based on 5-nonylpicolinic acid could also target specific biological events like lipid peroxidation, a key process in oxidative stress. nih.gov By attaching a fluorescent reporter like a BODIPY dye, it may be possible to create probes that can monitor oxidative modifications in different cellular compartments. nih.gov

Ligand-Based Drug Discovery Research for Targeted Therapies

Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target to develop new therapeutic agents. nih.govnih.gov Picolinic acid itself is a metabolite of tryptophan and is known to act as an immunomodulator and anti-infective agent, partly through its interaction with zinc finger proteins. drugbank.comselleckchem.com This inherent biological activity makes its derivatives, including 5-nonylpicolinic acid, interesting candidates for drug discovery programs.

The 5-nonylpicolinic acid structure can serve as a starting point for the synthesis of new ligands for a variety of biological targets. For instance, derivatives of picolinic acid have been designed and synthesized to target the EGFR kinase domain in non-small cell lung cancer cells. researchgate.net The nonyl chain can be systematically varied in length and branching to optimize binding affinity and selectivity for a particular protein target. Furthermore, the picolinic acid moiety can be used as a chelating agent to deliver metal ions for therapeutic or diagnostic purposes. High-denticity ligands based on picolinic acid have been explored for applications in radiochemistry. researchgate.net The development of targeted therapies, including those for non-small cell lung cancer and myeloproliferative neoplasms, often involves the design of small molecule inhibitors that bind to specific proteins. cancer.orgmdpi.comnih.gov Antibody-drug conjugates represent another approach to targeted therapy, where a potent drug is linked to an antibody that specifically recognizes cancer cells. youtube.com

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the pace of scientific discovery in chemistry and biology. nih.govresearchgate.net This integrated approach is particularly valuable for complex systems involving molecules like 5-nonylpicolinic acid.

Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into how 5-nonylpicolinic acid and its derivatives interact with biological targets at the atomic level. researchgate.net These in silico studies can help to predict binding affinities and guide the design of new molecules with improved properties, thus reducing the time and cost associated with experimental screening. nih.gov For example, computational models can be used to predict the self-assembly behavior of 5-nonylpicolinic acid under different conditions or to design ligands with enhanced selectivity for a particular protein.

Machine Learning and AI-Driven Approaches for Property Prediction and Lead Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. preprints.orgnih.gov For a novel compound like Picolinic acid, 5-nonyl-, these computational tools can predict a wide array of characteristics before the molecule is ever synthesized, saving significant time and resources.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational ML techniques that correlate a molecule's structural features with its biological activity or physicochemical properties. nih.govnih.gov For Picolinic acid, 5-nonyl-, a model could be trained on existing data from other picolinic acid derivatives to predict its behavior. nih.gov By inputting the molecule's structure, often as a SMILES string, algorithms can estimate crucial parameters. doaj.org This approach has been successfully used to predict properties for various heterocyclic compounds, including quinolines and other pyridine (B92270) derivatives. nih.govdoaj.orgnih.gov

Advanced deep learning architectures, such as graph convolutional neural networks (GCNNs) and recurrent neural networks (RNNs), can learn complex patterns directly from the molecular graph, potentially offering more accurate predictions than traditional methods. nih.govmdpi.com These models can be applied to predict a wide range of endpoints for Picolinic acid, 5-nonyl-, as illustrated in the table below.

Table 1: Hypothetical ML-Predicted Properties for Picolinic Acid, 5-nonyl-

Property CategorySpecific Property PredictedPotential Relevance
Physicochemical Solubility (Aqueous)Determines suitability for biological assays and potential formulation challenges. nih.govresearchgate.net
Partition Coefficient (logP)Indicates lipophilicity, which influences membrane permeability and distribution within biological systems. researchgate.netnih.gov
pKaPredicts the ionization state at physiological pH, affecting receptor interaction and solubility. nih.gov
ADMET Blood-Brain Barrier (BBB) PenetrationAssesses potential for central nervous system activity or off-target effects. researchgate.net
Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions and metabolic instability. nih.gov
Plasma Protein BindingInfluences the free concentration of the compound available to exert a biological effect. nih.govresearchgate.net
Biological Activity Binding Affinity to Target ProteinsPredicts efficacy against specific biological targets (e.g., enzymes, receptors). tesisenred.net
Antioxidant PotentialEvaluates capacity to neutralize free radicals, a property seen in other picolinic acid derivatives. nih.gov
Antiviral or Antimicrobial ActivityScreens for potential as an infectious disease therapeutic, a known activity of the picolinic acid scaffold. nih.gov

Lead Optimization: Should initial predictions or screening identify a desirable property for Picolinic acid, 5-nonyl-, AI-driven generative models can accelerate the lead optimization process. preprints.orgarxiv.org These models explore the vast chemical space around the initial structure to design new analogues with enhanced characteristics. For example, if the initial molecule shows modest activity against a target, a generative algorithm could suggest modifications—such as altering the length or branching of the nonyl chain, or adding functional groups to the pyridine ring—to improve potency, selectivity, or ADMET properties simultaneously in a multi-parameter optimization (MPO) effort. preprints.orgimmunocure.us This iterative design cycle, powered by AI, can dramatically shorten the timeline for developing a viable lead compound. frontiersin.org

High-Throughput Screening Guided by Theoretical Studies and Virtual Libraries

While AI provides powerful predictive capabilities, experimental validation remains essential. High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify active "hits." nih.govnews-medical.net The efficiency of HTS can be vastly improved when guided by preliminary theoretical and computational work.

Theoretical Studies and Virtual Screening: Before committing to large-scale physical screening, the potential interactions of Picolinic acid, 5-nonyl- can be explored in silico. Molecular docking simulations can predict the binding mode and affinity of the compound against a panel of known biological targets. nih.gov For instance, the picolinic acid moiety is a known metal chelator, suggesting that it could target metalloenzymes. The long nonyl chain, conferring significant lipophilicity, might favor interactions with transmembrane proteins or receptors with deep hydrophobic pockets.

Building on this, a virtual library can be constructed around the Picolinic acid, 5-nonyl- scaffold. This library would contain thousands or millions of computationally generated analogues with diverse structural variations. This entire virtual library can then be screened against a specific biological target using docking simulations. mdpi.comchemrevlett.com This process filters the enormous chemical space down to a small, manageable set of compounds with the highest predicted activity, which can then be prioritized for synthesis and physical testing. mdpi.com

Guided High-Throughput Screening: The insights gained from virtual screening guide the subsequent HTS campaign. Instead of screening a massive, generic library, a more focused library of compounds, enriched with molecules predicted to be active, can be used. thermofisher.com This increases the probability of finding high-quality hits. The HTS process itself involves automated liquid handlers and robotic systems to test compounds in microplates (e.g., 384-well or 1536-well formats), generating a large volume of data on their biological activity. youtube.com

Table 2: Hypothetical Workflow for Guided Screening of Picolinic Acid, 5-nonyl- Analogues

StepDescriptionTools & TechniquesDesired Outcome
1. Target Selection Identify potential biological targets based on the structural features of Picolinic acid, 5-nonyl- (e.g., metalloenzymes, viral proteins).Literature analysis, pathway analysis, predictive biology.A prioritized list of 3-5 potential protein targets.
2. Virtual Library Generation Computationally create a library of 100,000+ virtual analogues by modifying the alkyl chain and pyridine ring of the parent compound.Cheminformatics software, generative chemistry models. immunocure.usA diverse virtual compound library in a digital format (e.g., SDF file).
3. Virtual Screening Dock the virtual library against the selected target structures to predict binding affinity and mode. Rank compounds based on docking scores and other filters. mdpi.comchemrevlett.comMolecular docking software (e.g., AutoDock, Glide), pharmacophore modeling. mdpi.comA shortlist of ~500 top-scoring virtual "hits" with high predicted affinity for the target.
4. Synthesis & HTS Synthesize the top-ranked virtual hits and perform a physical HTS assay to measure actual biological activity against the target. news-medical.netAutomated parallel synthesis, HTS automation, fluorescence/luminescence assays. researchgate.netnih.govIdentification of 5-10 confirmed "hits" with dose-response activity in a biochemical or cellular assay. youtube.com
5. Hit-to-Lead Further characterize the confirmed hits for potency, selectivity, and initial ADMET properties to select a lead compound for optimization.Secondary assays, cell-based models, initial pharmacokinetic studies.A validated lead compound derived from the Picolinic acid, 5-nonyl- scaffold.

By combining predictive computational methods with advanced experimental screening, the research trajectory for novel compounds like Picolinic acid, 5-nonyl- can be strategically planned and executed, maximizing the potential for discovery while minimizing wasted effort.

Q & A

Basic Research Question: What are the recommended methods for synthesizing and characterizing 5-nonyl-picolinic acid in academic research?

Answer: Synthesis involves alkylation of picolinic acid at the 5-position, requiring precise control of reaction conditions (e.g., temperature, catalyst). Characterization should include ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment. Novel derivatives must provide full spectral data (HRMS, elemental analysis) to confirm identity and purity. Experimental protocols should detail purification steps (e.g., recrystallization solvents) and storage stability under inert atmospheres to prevent degradation .

Advanced Research Question: How can researchers resolve contradictions between 5-nonyl-picolinic acid's thermodynamic stability and kinetic leaching behavior in environmental applications?

Answer: Parallel experiments measuring stability constants (via isothermal titration calorimetry) and leaching rates (column tests under simulated groundwater conditions) are critical. Apply the Nernst-Planck equation to model diffusion-controlled release, incorporating redox potential (Eh) and competing ligands (e.g., Ca²⁺ for oxalate precipitation). Comparative studies with EDTA and citric acid at identical pH (4–9) and ionic strength (0.1 M NaCl) clarify discrepancies between thermodynamic stability and environmental mobility .

Basic Research Question: What analytical techniques are optimal for quantifying 5-nonyl-picolinic acid in complex biological matrices?

Answer: LC-MS/MS with deuterated internal standards achieves sensitivity (LOD <1 ng/mL) in serum or tissue homogenates. Validate methods for linearity (1–1000 ng/mL, R² >0.99), recovery (>85%), and matrix effects. For non-complex samples, UV-Vis detection at 254 nm suffices, but cross-validate with NMR for accuracy. Sample preparation must include protein precipitation (acetonitrile) and SPE cleanup .

Advanced Research Question: How does the 5-nonyl substituent influence the immunomodulatory properties of picolinic acid derivatives?

Answer: The alkyl chain enhances lipophilicity, potentially increasing macrophage uptake. Compare IFN-γ-primed macrophages treated with 5-nonyl-picolinic acid vs. parent compound using:

  • Nitric oxide production (Griess assay)
  • Cytokine profiling (IL-6, TNF-α via ELISA)
  • RNA-seq to identify upregulated pathways (e.g., IDO1, kynurenine).
    In vivo validation in murine models should monitor T-cell suppression via allogeneic rejection rates and flow cytometry for CD4+/CD8+ ratios .

Basic Research Question: What framework should guide research design for studying 5-nonyl-picolinic acid's antiviral efficacy?

Answer: Use the PICOT framework :

  • P : Viral strains (e.g., SARS-CoV-2, Influenza A)
  • I : 5-nonyl-picolinic acid (1–100 μM)
  • C : Untreated controls/standard antivirals (e.g., oseltamivir)
  • O : Viral titer reduction (TCID50 assay)
  • T : 24–72h post-infection
    Boolean search strategies (e.g., ("picolinic acid" AND "antiviral") NOT "commercial") in PubMed/Scopus ensure focused literature reviews .

Advanced Research Question: What strategies optimize structure-activity relationship (SAR) studies for antitumor derivatives of 5-nonyl-picolinic acid?

Answer:

  • Scaffold diversification : Vary alkyl chain length (C3–C12) and introduce heteroatoms.
  • In vitro screening : NCI-60 panel with IC50 thresholds (<10 μM).
  • Computational docking : Target HIF-1α/PHD2 to predict anti-angiogenic effects.
  • Mechanistic validation : Apoptosis assays (Annexin V/PI staining) and Western blot for caspase-3 cleavage. Prioritize derivatives with therapeutic index >5 (IC50 cancer vs. normal cells) .

Basic Research Question: What safety protocols are essential for handling 5-nonyl-picolinic acid?

Answer: Follow GHS protocols :

  • PPE: Nitrile gloves (≥8 mil), ANSI Z87.1 goggles.
  • Spill management: Adsorb with vermiculite, neutralize with 10% ethanol.
  • Storage: Argon atmosphere at -20°C to prevent oxidation.
    Acute toxicity assessment via OECD Guideline 423 (oral LD50 in rats) is mandatory before in vivo studies .

Advanced Research Question: How can researchers elucidate the dual role of 5-nonyl-picolinic acid in pro-inflammatory and antiviral responses?

Answer: Integrate virology (plaque reduction assays), immunology (flow cytometry for Treg cells), and metabolomics (LC-MS for kynurenine/tryptophan ratios). Temporal analysis at 6h intervals distinguishes direct antiviral effects (viral entry inhibition) from immunomodulation (IDO1 upregulation). Use siRNA knockdown of IFN-γ receptors to isolate mechanism-specific pathways .

Basic Research Question: How should experimental procedures be documented for reproducibility?

Answer: Manuscripts must include:

  • Synthesis : Catalyst loading (mol%), reaction time/temperature.
  • Characterization : NMR solvent/reference, HPLC gradients.
  • Bioassays : Cell line authentication (STR profiling), passage numbers.
  • Statistics : Power analysis, n ≥3 replicates, ANOVA with Tukey’s post-hoc.
    Supplementary materials should provide raw spectral data and dose-response curves .

Advanced Research Question: What interdisciplinary approaches are needed to study 5-nonyl-picolinic acid’s environmental and biological impacts?

Answer: Combine:

  • Environmental chemistry : Leaching column tests with ICP-MS for metal chelation.
  • Microbiology : Soil microcosms to assess biodegradation rates.
  • Toxicology : Daphnia magna assays for ecotoxicity (LC50).
    Data integration via multivariate analysis (PCA) identifies key factors driving environmental persistence and bioactivity .

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